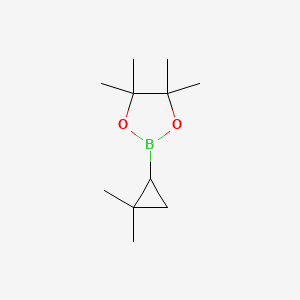![molecular formula C7H16Cl2N2O B6263873 rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride CAS No. 2245360-34-1](/img/no-structure.png)
rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “rac-(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride” has a CAS Number of 1807941-05-4 . It has a molecular weight of 163.65 and its IUPAC name is (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride . It is stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride” is 1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5 (6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6+;;/m1…/s1 .Physical And Chemical Properties Analysis
The compound “rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride” is a powder and is stored at room temperature .Safety and Hazards
The compound “rac-(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride involves the cyclization of a precursor compound followed by a series of chemical reactions to introduce the necessary functional groups and stereochemistry.", "Starting Materials": [ "4-methyl-1,2,3,6-tetrahydropyridine", "2-bromoethylamine hydrobromide", "sodium hydride", "ethyl acrylate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium nitrite", "sodium azide", "sulfuric acid", "sodium bicarbonate", "methylamine hydrochloride" ], "Reaction": [ "4-methyl-1,2,3,6-tetrahydropyridine is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydride to form the precursor compound.", "The precursor compound is then reacted with ethyl acrylate in the presence of sodium borohydride to form the desired intermediate.", "The intermediate is then treated with hydrochloric acid to remove the protecting group and expose the amine functionality.", "The resulting amine is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then reacted with sodium azide to form the azide intermediate.", "The azide intermediate is then reduced with sodium borohydride to form the amine intermediate.", "The amine intermediate is then reacted with sulfuric acid to form the desired product.", "The product is then treated with sodium bicarbonate to neutralize the acid and purified to obtain rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride." ] } | |
CAS-Nummer |
2245360-34-1 |
Produktname |
rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride |
Molekularformel |
C7H16Cl2N2O |
Molekulargewicht |
215.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



